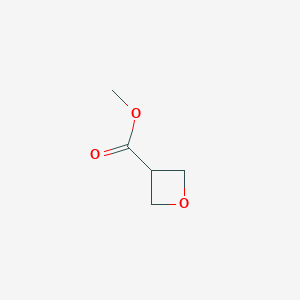

Methyl oxetane-3-carboxylate

Description

Historical Perspectives and Foundational Principles of Oxetane (B1205548) Chemistry

The study of oxetanes, four-membered heterocyclic ethers, dates back to the 1870s with the first synthesis of the parent unsubstituted oxetane. beilstein-journals.org For a long time, it was believed that the oxetane ring was planar, a notion that was corrected in 1984 through X-ray analysis, which revealed a slight puckering. beilstein-journals.org The significant ring strain of oxetanes, comparable to that of epoxides, is a defining characteristic that influences their reactivity. beilstein-journals.org

A pivotal moment in oxetane synthesis was the discovery of the Paternò–Büchi reaction in 1909 by Emanuele Paternò and later explored by George Büchi. lancs.ac.ukwikipedia.org This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provided a direct route to the oxetane ring. lancs.ac.ukwikipedia.org Initially, the reaction involved exposing a mixture of an aldehyde or ketone and an alkene to sunlight for an extended period. lancs.ac.uk It wasn't until 1954 that Büchi fully characterized the oxetane products. cambridgescholars.comrsc.org This reaction laid the groundwork for many subsequent developments in oxetane chemistry.

The foundational principles of oxetane chemistry are rooted in the ring strain of the four-membered ring, which is approximately 25.5 kcal/mol. beilstein-journals.orgbeilstein-journals.org This strain makes oxetanes susceptible to ring-opening reactions, a feature that has been extensively utilized in organic synthesis. acs.org The oxygen atom in the ring also imparts polarity and hydrogen-bond accepting capabilities, influencing the molecule's physical and chemical properties. beilstein-journals.orgacs.org

Significance of Four-Membered Heterocycles in Synthetic Strategies

Four-membered heterocycles, including oxetanes, azetidines, and thietanes, have gained considerable attention in medicinal chemistry and drug discovery. acs.orgrsc.orgrsc.orgnsf.gov Their incorporation into molecules can lead to significant improvements in physicochemical and pharmacokinetic properties. acs.orgmagtech.com.cnresearchgate.net For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility and metabolic stability. magtech.com.cnresearchgate.net

The rigid and three-dimensional structure of these heterocycles provides a unique scaffold for designing new therapeutic agents. acs.orgrsc.org Synthetic strategies to access these rings are broadly categorized into cyclizations and cycloadditions. rsc.orgrsc.orgnsf.gov While cyclization approaches are common, they can sometimes require multiple steps and generate waste. nsf.gov Cycloaddition reactions, like the Paternò–Büchi reaction, offer a more direct route. rsc.orgrsc.org The growing importance of these motifs continues to drive the development of new and efficient synthetic methods. rsc.orgrsc.orgnsf.gov

Research Focus: Methyl Oxetane-3-carboxylate as a Strategic Chemical Entity

Within the broader field of oxetane chemistry, this compound has emerged as a particularly valuable building block. researchgate.netresearchgate.netresearchgate.net Its structure, featuring a reactive ester group attached to the strained oxetane ring, allows for a wide range of chemical transformations. researchgate.netresearchgate.net This makes it a strategic starting material for the synthesis of more complex oxetane-containing molecules.

The synthesis of this compound itself has been a subject of research, with efforts focused on developing efficient and scalable methods. researchgate.netresearchgate.net One approach involves the homologation of oxetan-3-one, a readily available starting material. researchgate.netresearchgate.net However, the sensitivity of the oxetane ring to harsh reaction conditions has necessitated the development of milder synthetic protocols. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl oxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-5(6)4-2-8-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBCVAAHVENQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl Oxetane 3 Carboxylate and Its Oxetane Scaffold

Direct Synthetic Pathways to Methyl Oxetane-3-carboxylate.

The direct synthesis of this compound has been a focus of methodological development, primarily revolving around the homologation of oxetane-3-one.

Homologation Strategies from Oxetane-3-one Precursors.

Homologation, the process of extending a carbon chain by one unit, presents a logical approach to convert oxetane-3-one into this compound. However, the inherent strain and sensitivity of the oxetane (B1205548) ring to harsh reaction conditions have necessitated the development of specialized procedures. researchgate.netresearchgate.net

A key challenge in these multi-step sequences is managing the reactivity of intermediates. For instance, the oxidation of oxetane-3-methanol to oxetane-3-carbaldehyde (B578757) requires mild conditions, such as using pyridinium (B92312) dichromate (PDC), to prevent over-oxidation or ring-opening. researchgate.net The subsequent conversion to the methyl ester would then proceed via standard esterification protocols, again under carefully controlled mild conditions.

Recognizing the limitations of classical methods, researchers have developed milder homologation sequences. researchgate.netresearchgate.net A notable example involves a sequence where the key steps are a Tsuji hydrogenolysis of an allylic acetate, an osmium-free dihydroxylation, and an oxidative cleavage. researchgate.netresearchgate.net This approach successfully avoids the harsh conditions that are detrimental to the oxetane core. Although this compound is commercially available from a few specialty chemical suppliers, the development of these mild, published preparation methods represents a significant advancement in accessing this vital building block. researchgate.netresearchgate.net

Multi-Step Telescoped Procedures.

General Strategies for the Construction of 3-Substituted Oxetane Rings.

Beyond the direct synthesis of this compound, broader strategies for constructing the 3-substituted oxetane scaffold are crucial for accessing a diverse range of oxetane-containing compounds.

Cyclization and Ring-Forming Methodologies.

The formation of the oxetane ring itself is a fundamental challenge due to its inherent ring strain. acs.org Intramolecular cyclization is a common strategy, but the kinetics for forming a four-membered ether are significantly slower than for three, five, or six-membered rings. acs.org

One of the most prevalent methods is the intramolecular Williamson etherification, which typically involves the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at one end and a hydroxyl group at the other. acs.org This often requires the use of a strong base like sodium hydride. nih.govacs.org

| Starting Material | Reagents | Product | Yield | Reference |

| Diethyl 2-(2-bromoethyl)malonate | NaH, DMF | Diethyl oxetane-3,3-dicarboxylate | 73% | nih.gov |

| Substituted Dimethyl Malonates | 1. Ester Reduction 2. Tosylation 3. Base-mediated cyclization | 3,3-Disubstituted Oxetanes | 59-87% | acs.org |

This table showcases examples of intramolecular cyclization reactions to form 3-substituted oxetanes.

Another powerful approach involves the rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization. nih.govnih.gov This method allows for the synthesis of a wide variety of di-, tri-, and tetrasubstituted oxetanes, including those with pendant functional groups. nih.govnih.govresearchgate.net The reaction of a diazo compound with an alcohol containing a leaving group precursor leads to an ether intermediate, which then undergoes intramolecular cyclization to form the oxetane ring. nih.gov

| Alcohol Precursor | Diazo Compound | Catalyst/Reagents | Product | Yield | Reference |

| 2-Bromoethanol | Diethyl diazomalonate | [Rh₂(OAc)₄], NaH | Diethyl oxetane-2,2-dicarboxylate | 73% | nih.gov |

| (S)-1-Phenylethane-1,2-diol | Diethyl diazomalonate | [Rh₂(OAc)₄], NaH | (S)-Diethyl 4-phenyloxetane-2,2-dicarboxylate | 90% (85% ee) | researchgate.net |

This interactive table details the synthesis of substituted oxetanes via a rhodium-catalyzed O-H insertion/cyclization strategy.

Functional Group Interconversion Approaches.

Once the oxetane ring is formed, functional group interconversions (FGI) at the 3-position provide a versatile route to a wide array of derivatives. beilstein-journals.org Oxetan-3-one is a particularly valuable precursor for such transformations. beilstein-journals.orgresearchgate.net

Common ketone functionalization reactions, such as the Strecker synthesis, Horner-Wadsworth-Emmons reaction, and Grignard reactions, have been successfully applied to oxetan-3-one to introduce various functional groups in an oxetane-tolerant manner. chemrxiv.org For example, the reaction of oxetan-3-one with trimethylsilyl (B98337) cyanide (TMSCN) and a dialkylamine in a Strecker synthesis yields a 3-cyano-3-aminooxetane, which can be further elaborated. chemrxiv.org

Furthermore, the ester group in compounds like this compound can be transformed into other functionalities. For instance, hydrolysis of the ester under basic conditions can yield the corresponding carboxylic acid. chemrxiv.org It is crucial to employ basic or neutral conditions for many of these transformations, as acidic conditions can lead to the ring-opening of the strained oxetane. nih.govchemrxiv.org

| Starting Oxetane | Reagents | Product | Key Transformation | Reference |

| Oxetan-3-one | TMSCN, Dialkylamine | 3-Cyano-3-aminooxetane | Strecker Synthesis | chemrxiv.org |

| Oxetan-3-one | Wittig Reagent | Alkylideneoxetane | Wittig Olefination | nih.gov |

| 3-Aryloxetane-3-carboxylic acid ester | LiOH | 3-Aryloxetane-3-carboxylic acid | Ester Hydrolysis | chemrxiv.org |

| 3-Aminooxetane | Boc₂O | Boc-protected 3-aminooxetane | N-Protection | chemrxiv.org |

This table provides examples of functional group interconversions on the 3-position of the oxetane ring.

Emerging Synthetic Paradigms for Oxetane Core Functionalization

The unique physicochemical properties of the oxetane ring, such as its ability to act as a polar, metabolically stable isostere for gem-dimethyl and carbonyl groups, have spurred significant interest in its incorporation into medicinal chemistry programs. beilstein-journals.orgdoi.orgacs.org This demand has driven the development of novel and sophisticated synthetic methodologies for the construction and functionalization of the oxetane scaffold. acs.org Emerging paradigms are moving beyond classical cyclization methods, focusing instead on direct, selective functionalization of C-H bonds and the application of photoredox catalysis to forge previously challenging molecular connections. nih.govfrontiersin.org These advanced strategies offer streamlined access to complex, highly substituted oxetane derivatives from simple precursors. nih.govdigitellinc.com

Selective C-H Functionalization for Oxetane Synthesis

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of the oxetane ring, offering a novel synthetic disconnection that avoids the need for pre-functionalized starting materials like carbonyls or epoxides. nih.gov This approach significantly broadens the range of accessible oxetane structures directly from molecules containing ubiquitous alcohol functionalities. nih.gov

A notable methodology involves the direct conversion of inactivated sp³ alcohols into oxetanes. beilstein-journals.orgnih.gov This process, which can be applied to late-stage functionalization of complex molecules, couples a Williamson etherification with an alcohol C-H functionalization. beilstein-journals.org One such method utilizes photoredox catalysis to generate a radical at the γ-position of an alcohol through a hydrogen atom transfer (HAT) process. thieme-connect.com This radical then engages in a Giese addition to an olefin, followed by single-electron reduction and protonation to create an oxetane precursor, which is subsequently cyclized. thieme-connect.com The reaction is versatile, occurring under mild conditions, and is applicable to the modification of complex natural products and drug molecules. nih.govacs.org For instance, the conversion of testosterone (B1683101) into a bioactive steroid derivative was achieved in a single step, a transformation that previously required at least four synthetic steps. nih.govacs.org

Another strategy focuses on the direct functionalization of the oxetane ring itself. The C-H bonds α to the ether oxygen (at the C2- and C4-positions) are particularly susceptible to radical-mediated transformations due to the stability of the resulting α-oxy-radical. researchgate.netutexas.edu However, achieving selectivity can be challenging. For example, when functionalizing 2-substituted oxetanes, mixtures of regioisomers can be formed. researchgate.net Despite these challenges, methods for the C-H arylation of oxetanes at the α-position have been developed using dual nickel/photocatalysis systems, allowing for the coupling of oxetanes with aryl bromides. researchgate.net

The following table summarizes key findings in the selective C-H functionalization for oxetane synthesis.

| Methodology | Starting Material | Key Reagents/Catalysts | Product Type | Key Findings & Ref. |

| Alcohol γ-C-H Functionalization | Aliphatic Alcohols | Photocatalyst (e.g., 4CzIPN or Iridium complex), Quinuclidine, Vinyl Sulfonium Triflate, KOt-Bu | Substituted Oxetanes | Accesses oxetanes from native alcohols via a radical-polar crossover mechanism; applicable to late-stage functionalization. beilstein-journals.orgnih.govthieme-connect.com |

| Palladium-Catalyzed C-H Arylation | 2-Substituted Oxetanes | Pd(OAc)₂, 8-aminoquinoline (B160924) auxiliary, K₂CO₃, Aryl Iodides | 2-Aryl-2-Substituted Oxetanes | Regioselectivity is governed by a chelating auxiliary; proceeds at the sterically more accessible side of the substrate. beilstein-journals.org |

| Electrochemical C-H Oxidation | Unactivated Alkanes | Biomimetic Iron Complex, Carbon/Nickel Electrodes | Oxetanes | An example of oxetane formation via C-H oxidation was reported during the synthesis of mitrephorone A. frontiersin.org |

Photoredox Catalysis in Oxetane Derivatization

Visible-light photoredox catalysis has become an indispensable tool for the derivatization of the oxetane core, enabling the formation of radical species under exceptionally mild conditions. nih.govnih.govacs.org This technology circumvents the need for harsh reagents and allows for functionalizations that were previously difficult to achieve, particularly at the C3-position of the oxetane ring. nih.govchemrxiv.org

A significant breakthrough in this area is the direct α-arylation of cyclic ethers, including oxetane. nih.govnih.gov In this process, a photocatalyst, upon excitation by visible light, generates an α-oxyalkyl radical from the oxetane via a hydrogen atom transfer (HAT) mechanism. nih.gov This nucleophilic radical then couples with an electron-deficient heteroarene in a Minisci-type reaction to form the α-arylated product in high yield. researchgate.netnih.gov This method allows for the direct C(sp³)–C(sp²) bond construction at room temperature, using feedstock ethers and commercially available photocatalysts. nih.gov

Furthermore, photoredox catalysis has been instrumental in developing methods for creating highly valuable 3,3-disubstituted oxetanes. doi.orgdigitellinc.com One powerful strategy is the decarboxylative alkylation of 3-aryl-3-carboxylic acid oxetanes. digitellinc.comnih.govacs.org In this reaction, a photocatalyst (e.g., an iridium complex) oxidizes the carboxylate, leading to the extrusion of CO₂ and the formation of a tertiary benzylic radical at the C3-position. chemrxiv.orgbeilstein-journals.org This strained radical readily adds to activated alkenes in a Giese-type addition to furnish medicinally relevant 3-aryl-3-alkyl substituted oxetanes. digitellinc.combeilstein-journals.org This approach is notable because it successfully harnesses the reactivity of tertiary benzylic radicals, which can be challenging due to steric hindrance and competing side reactions. digitellinc.com The reaction is reproducible, tolerates a wide range of functional groups, and provides access to previously inaccessible substitution patterns. digitellinc.comnih.govacs.org

The table below details representative findings in the photoredox-catalyzed derivatization of oxetanes.

| Methodology | Substrate | Key Reagents/Catalysts | Product Type | Key Findings & Ref. |

| Direct α-Arylation | Oxetane | Iridium-based Photocatalyst, Persulfate Salt, Electron-Deficient Heteroarenes | 2-Aryloxetanes | Forms an α-oxyalkyl radical via HAT, which undergoes Minisci-type coupling; shows broad substrate scope. researchgate.netnih.gov |

| Decarboxylative Alkylation | 3-Aryl-3-Carboxylic Acid Oxetanes | Iridium Photocatalyst, Activated Alkenes | 3-Aryl-3-Alkyl Oxetanes | Generates a tertiary benzylic radical at C3 via decarboxylation; overcomes challenges of strained radical reactivity. digitellinc.comnih.govacs.orgbeilstein-journals.org |

| Paternò–Büchi Reaction | α-Ketoesters and Alkenes | Iridium or Ruthenium Photocatalyst | Functionalized Oxetanes | A visible-light-mediated [2+2] cycloaddition that provides access to highly functionalized oxetanes under mild conditions. nih.govacs.orgbeilstein-journals.org |

| Decarboxylative Cross-Coupling | 3-Methyloxetane-3-Carboxylic Acid (as Redox-Active Ester) | Nickel Catalyst, (Hetero)aryl Zinc Reagents | 3-Methyl-3-Aryl Oxetanes | Employs activated N-(acyloxy)phthalimide (NHPI) esters as radical precursors in a dual catalytic cycle. doi.org |

Strategic Applications of Methyl Oxetane 3 Carboxylate in Advanced Organic Synthesis

Utilization as a Chiral Synthon

The prochiral nature of 3-substituted oxetanes, such as methyl oxetane-3-carboxylate, makes them valuable precursors for the synthesis of chiral molecules. rsc.org The strategic opening of the oxetane (B1205548) ring can lead to the formation of highly functionalized, stereochemically rich products.

Applications in Asymmetric Synthesis via Desymmetrization

A powerful strategy for generating chirality from this compound involves the desymmetrization of the prochiral oxetane ring. This process, often catalyzed by chiral Lewis acids or Brønsted acids, allows for the enantioselective ring-opening with various nucleophiles, leading to the formation of chiral products with tertiary or quaternary stereocenters. rsc.orgresearchgate.net

The desymmetrization of 3-substituted oxetanes has proven to be a robust method for constructing chiral alcohols and larger heterocyclic structures. researchgate.net For instance, chiral Brønsted acid catalysis has been successfully employed for the desymmetrization of oxetanes using nitrogen nucleophiles like indoles and Hantzsch esters. rsc.org These reactions can produce a range of tetrahydroisoquinolines and other fused heterocyclic systems with good to excellent enantioselectivity. rsc.org

One of the challenges in the catalytic asymmetric ring-opening of 3-substituted oxetanes is that the chiral catalyst is distant from the newly forming stereocenter, making efficient chiral induction difficult. rsc.org Despite this, several successful catalyst-controlled stereoselective nucleophilic openings have been developed. rsc.org For example, an intramolecular desymmetrization of oxetanes using well-positioned internal sulfur or selenium nucleophiles, tamed in the form of thioesters or selenoesters, has been achieved with a suitable chiral Brønsted acid catalyst. nsf.govnih.gov This method efficiently generates all-carbon quaternary stereocenters with high enantioselectivities. nsf.govnih.gov

Table 1: Examples of Asymmetric Desymmetrization of Oxetanes

| Catalyst Type | Nucleophile | Product Type | Key Feature |

|---|---|---|---|

| Chiral Brønsted Acid | Indoles, Hantzsch Ester | Tetrahydroisoquinolines | Good to excellent enantioselectivity. rsc.org |

| Chiral Brønsted Acid | Internal Thio/Selenoester | Chiral Tetrahydrothiophenes/selenophenes | Forms all-carbon quaternary stereocenters. nsf.govnih.gov |

| Chiral Lewis Acid | Various Nucleophiles | Chiral Alcohols, Heterocycles | A powerful strategy for constructing molecular complexity. researchgate.net |

Contribution to the Construction of Diverse Heterocyclic Frameworks

The high ring strain of the oxetane ring in this compound facilitates a variety of ring-opening and ring-expansion reactions, making it a valuable precursor for the synthesis of diverse heterocyclic frameworks. researchgate.netresearchgate.net The nature of the resulting heterocyclic product is highly dependent on the nucleophile and the reaction conditions employed. researchgate.net

Ring-opening reactions with various nucleophiles are the most common transformations of oxetanes. researchgate.net For example, silver-catalyzed 1,3-dipolar cycloaddition reactions between methyl 2-(oxetane-3-ylidene)acetate, a derivative of this compound, and imines have been used to afford oxetane-containing spirocycles. researchgate.net

Furthermore, cascade reactions involving the intramolecular ring-opening of oxetanes have been developed to construct complex heterocyclic systems. A transition-metal-free cascade reaction involving an azide-alkyne cycloaddition followed by an oxetane ring opening has been reported for the synthesis of functionalized triazole-fused piperazin-2-ones and rsc.orgnsf.govdiazepin-4-ones. rsc.org This method offers broad functional group compatibility and high atom economy. rsc.org

The versatility of this compound and its derivatives extends to the synthesis of other important heterocyclic scaffolds. For instance, N,O-acetals derived from 3-oxetanone (B52913) and 1,2-amino alcohols can undergo addition reactions with various trifluoroborates, and the resulting products can be cyclized to form a diverse set of spiro and fused heterocycles. researchgate.net

Role in Late-Stage Functionalization and Chemical Modification of Complex Molecules

The introduction of oxetane motifs into complex molecules at a late stage of a synthetic sequence is a valuable strategy in medicinal chemistry and drug discovery. doi.orgacs.orgnih.gov Oxetanes can act as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. researchgate.netnih.gov this compound and its derivatives serve as key building blocks for this purpose.

Late-stage functionalization often involves the conversion of the carboxylic acid or ester group of this compound into other functionalities. For example, the carboxylic acid can be activated and undergo decarboxylative coupling reactions. doi.org Photoredox catalysis has emerged as a powerful tool for generating radicals from oxetane carboxylic acids, which can then participate in various C-C bond-forming reactions. doi.orgescholarship.org

The Bull group has developed oxetane sulfonyl fluorides from oxetanols, which can be used for the late-stage functionalization of amine-containing drug molecules under mild conditions. doi.org This approach demonstrates excellent functional group tolerance. doi.org Additionally, a ruthenium-catalyzed late-stage meta-C(sp2)–H alkylation of pharmaceuticals using directing groups already present in the bioactive scaffolds allows for the installation of bifunctional alkyl units, including those derived from oxetanes. nih.gov For instance, an oxetane ethyl ester was used to deliver a free carboxylic acid derivative after saponification, which was then coupled to form a new analogue containing a bicyclo[1.1.1]pentane moiety. nih.gov

The ability to directly modify complex molecules like pregnenolone (B344588) by introducing an oxetane ring highlights the power of late-stage functionalization. acs.org This approach avoids de novo synthesis and allows for the rapid generation of analogues with potentially improved biological properties. acs.orgnih.gov

Computational and Theoretical Investigations in Oxetane Chemistry

Mechanistic Probes and Reaction Pathway Elucidation

Computational modeling is pivotal in mapping the complex reaction pathways of oxetane (B1205548) transformations. By calculating the geometries and energies of reactants, transition states, intermediates, and products, researchers can construct detailed potential energy surfaces that illuminate reaction mechanisms. rsc.orgrsc.org

A prime example is the study of cationic ring-opening polymerization of oxetanes. DFT and ab initio methods, such as B3LYP and MP2, have been employed to investigate this process. rsc.orgrsc.orgrsc.org Calculations show that the polymerization is initiated by the combination of an oxetane with an acid, followed by the continuous nucleophilic attack of the oxygen atom from a neutral oxetane molecule on a carbon atom of the protonated oxetane (oxetane cation). rsc.orgrsc.org Vibrational analysis is used to confirm the nature of each stationary point on the reaction pathway, while intrinsic reaction coordinate (IRC) tracing verifies the connection between a transition state and its corresponding reactant and product. rsc.orgrsc.org

Another area where computational probes have been crucial is in understanding cycloaddition reactions that form the oxetane ring, such as the Paternò-Büchi reaction—a photochemical [2+2] cycloaddition between a carbonyl and an alkene. mdpi.combeilstein-journals.orgresearchgate.net Theoretical studies have identified key biradical intermediates and conical intersections on the potential energy surface that dictate the reaction's course and outcome. mdpi.comresearchgate.net For instance, in the reaction between 2,3-dihydrofuran (B140613) and benzaldehyde, DFT calculations showed that the formation of a C,C biradical intermediate is energetically favored, leading to the observed product. researchgate.net

Furthermore, computational methods have been used to elucidate mechanisms for more complex transformations, such as FeCl₃-catalyzed carbonyl-olefin metathesis, where oxetane formation can be a key step or an off-cycle product. nih.gov Quantum chemical modeling of enthalpies and Natural Bond Orbital (NBO) charges helps to understand why some substrates form stable oxetanes while others proceed to the final metathesis product. nih.gov

Prediction of Reactivity and Selectivity in Oxetane Transformations

A significant strength of theoretical chemistry lies in its predictive power regarding chemical reactivity and selectivity (regio-, stereo-, and enantioselectivity). For oxetane chemistry, these predictions guide synthetic efforts and explain experimental observations.

The regioselectivity of oxetane formation in photocycloaddition reactions has been rationalized using DFT and the principle of hard and soft acids and bases (HSAB). kuleuven.be By calculating local reactivity indices like Fukui functions and local softness, researchers can predict which atoms are most susceptible to nucleophilic or electrophilic attack in the excited state, thereby determining which regioisomeric oxetane will form preferentially. kuleuven.be

Stereoselectivity in the ring-opening of substituted oxetanes has also been successfully modeled. In studies on α-fluorinated oxetanes, theoretical calculations were performed to understand the high stereoselectivity observed in reactions with halides. acs.org Transition state calculations comparing the energies of different diastereomeric pathways revealed that the observed product results from the lowest energy transition state, rationalizing the directing effect of the fluorine atom. acs.org Similarly, in asymmetric catalysis, computational studies on chiral phosphoric acid-catalyzed oxetane desymmetrizations have identified the specific non-covalent interactions between the substrate and catalyst in the transition state that are responsible for high enantioselectivity. researchgate.net These models can reveal unexpected activation modes, such as distortion-driven activation, which differ from classical mechanistic proposals. researchgate.net

Analysis of Radical Stability and Delocalization within Oxetane Systems

The generation and reaction of radical intermediates are central to many modern synthetic methods involving oxetanes. Computational studies provide critical information on the stability, structure, and electronic properties of these transient species. Research into the visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-3-carboxylic acid oxetanes—a direct precursor to radicals at the C3 position—highlights the power of this approach. acs.orgchemrxiv.orgnih.gov

Computational analyses indicate that the stability and reactivity of benzylic radicals positioned on an oxetane ring are significantly influenced by the ring's inherent strain. acs.orgnih.gov Compared to less strained cyclic or acyclic benzylic radicals, the tertiary radical on a 3-aryl-oxetane is less stable. acs.org This reduced stability, a consequence of ring strain and geometric constraints, renders subsequent reactions, such as Giese additions to acrylates, essentially irreversible, leading to higher product yields and minimizing side reactions like radical dimerization. acs.orgnih.govcore.ac.uk

Furthermore, these studies reveal that the strained ring enhances π-delocalization of the radical into the adjacent aromatic system. acs.orgcore.ac.uk This delocalization reduces the spin density at the benzylic carbon. The effect is rationalized by Bent's rule, which suggests that the electronegative oxygen atom in the oxetane ring increases the p-character of the carbon orbitals forming the C-C bonds. core.ac.uk This, in turn, improves overlap with the aromatic π-system, facilitating delocalization and decreasing the likelihood of radical-radical coupling. acs.orgcore.ac.uk

| Radical System | Ring Size | Gibbs Free Energy of Giese Addition (ΔG, kcal/mol) | Spin Density at Benzylic Carbon |

|---|---|---|---|

| Oxetane | 4-membered | -11.7 | Lower |

| Cyclobutane | 4-membered | -3.1 | Lower |

| Cyclopentane | 5-membered | -0.9 | Higher |

| Cyclohexane | 6-membered | +0.6 | Higher |

Thermodynamic and Kinetic Evaluation of Oxetane-Involving Reactions

Quantitative evaluation of thermodynamic and kinetic parameters through computation is crucial for assessing the feasibility and rate of reactions involving oxetanes. These calculations provide data such as reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies of activation (ΔG‡) that govern reaction outcomes.

In the cationic ring-opening polymerization of oxetane, DFT calculations have shown that the activation energy for the initial step is very low, indicating that the process is facile once initiated. rsc.orgrsc.orgrsc.org The hydration heat of oxetane has been computationally determined to be approximately -83 kJ/mol, suggesting that the ring-opening process is thermodynamically favorable. rsc.orgrsc.org

Kinetic and thermodynamic parameters have also been calculated for the coupling of oxetanes with carbon dioxide to form cyclic carbonates or polycarbonates. For the reaction catalyzed by triethylborane (B153662) and NBu₄I, DFT computations supported the proposed mechanism and yielded activation parameters that explained the observed reactivity trends. rsc.org

| Reaction | Method | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| Hydration of Oxetane | B3LYP/6-31G(d,p) | Hydration Heat (ΔH) | ~ -83 kJ/mol | rsc.orgrsc.org |

| Giese Addition of 3-phenyl-oxetane-3-radical to Methyl Acrylate | DFT (SMD Toluene) | Gibbs Free Energy (ΔG) | -11.7 kcal/mol | acs.org |

| TMC formation from TMO and CO₂ (triethylborane/NBu₄I catalyst) | Experimental/DFT | Activation Enthalpy (ΔH‡) | 28.0 ± 5.0 kcal/mol | rsc.org |

| TMC formation from TMO and CO₂ (triethylborane/NBu₄I catalyst) | Experimental/DFT | Activation Entropy (ΔS‡) | -238.5 ± 16.7 J/mol·K | rsc.org |

These computational evaluations are not limited to thermal reactions. For photochemical processes, such as the photocycloreversion of oxetanes, quantum chemical methods are used to investigate the triplet potential energy surface (PES) and identify minimum energy conical intersections (MECIs) that facilitate transitions between electronic states, governing the reaction kinetics and product distribution. acs.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl oxetane-3-carboxylate with high yield?

- Methodological Answer : The synthesis typically involves optimizing reaction conditions such as catalyst selection, solvent systems, and temperature. For example, a reference synthesis route achieved an 87.5% yield using a multi-step protocol, though specific catalysts or reagents were not detailed in the provided data . Comparative studies on analogous oxetane derivatives (e.g., 3-(3-methoxyphenyl)oxetane-3-carboxylic acid) highlight the use of palladium or platinum catalysts under alkaline conditions for oxidation steps, which may inform protocol design for this compound .

- Critical Parameters :

- Catalyst: Pd/Pt for oxidation steps .

- Solvent: Polar aprotic solvents (e.g., THF, DMF) often preferred.

- Temperature: Controlled heating (e.g., 50–80°C) to avoid side reactions.

Q. How is this compound structurally characterized in academic research?

- Analytical Workflow :

Spectroscopy : NMR (¹H/¹³C) for confirming the oxetane ring and ester group.

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₅H₈O₃, MW 116.117 g/mol) .

Collision Cross-Section (CCS) : For advanced characterization, CCS values predicted via ion mobility spectrometry (e.g., 145.3 Ų for [M+H]+ in related oxetane derivatives) aid in distinguishing structural isomers .

Q. What safety protocols are recommended for handling this compound?

- Safety Guidelines :

- PPE : Impervious gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Storage : Inert atmosphere (e.g., nitrogen) at room temperature to enhance stability .

Advanced Research Questions

Q. How can computational chemistry predict the physicochemical properties of this compound?

- Computational Strategies :

- CCS Prediction : Tools like MOBCAL or IM-MS software calculate CCS values (e.g., 146.4 Ų for [M+H]+ adducts) to correlate with experimental ion mobility data .

- DFT Calculations : Optimize geometry and simulate IR/Raman spectra for functional group validation.

Q. What are the strategies for functionalizing the oxetane ring in this compound?

- Derivatization Approaches :

- Bromination : Introduce bromomethyl groups (e.g., methyl 3-(bromomethyl)oxetane-3-carboxylate, 91% purity) for subsequent nucleophilic substitutions .

- Suzuki Coupling : Incorporate boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) via palladium-catalyzed cross-coupling to access biaryl derivatives .

- Table : Functionalization Pathways

| Reaction Type | Reagent/Conditions | Product Example | Yield |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | Bromomethyl derivative | 91% |

| Boronation | Pinacolborane, Pd(dppf)Cl₂ | Boronate ester | 97% |

Q. How do structural modifications of this compound influence its biological activity?

- Mechanistic Insights :

- Enzyme/Receptor Binding : Analogous compounds (e.g., oxetane-3-carboxamide) interact with biological targets via hydrogen bonding and hydrophobic effects .

- Metabolic Stability : The oxetane ring reduces metabolic degradation compared to larger rings (e.g., tetrahydrofuran) .

- Data Contradictions : While some derivatives show antimicrobial activity , others lack reported bioactivity, highlighting the need for systematic SAR studies.

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.